molecular formula C14H15NO2 B3169641 2-(2-Methoxy-4-methylphenoxy)aniline CAS No. 937607-88-0

2-(2-Methoxy-4-methylphenoxy)aniline

Cat. No.: B3169641
CAS No.: 937607-88-0
M. Wt: 229.27 g/mol
InChI Key: CPKLEFTVRZNPLU-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-methylphenoxy)aniline is a substituted aniline derivative characterized by a phenoxy group attached to the aniline ring at position 2. The phenoxy group itself is substituted with a methoxy group at position 2 and a methyl group at position 3. This structural motif confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-7-8-13(14(9-10)16-2)17-12-6-4-3-5-11(12)15/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKLEFTVRZNPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-methylphenoxy)aniline typically involves the reaction of 2-methoxy-4-methylphenol with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the phenol derivative reacts with aniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-quality industrial-grade compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-methylphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(2-Methoxy-4-methylphenoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)phenylamine 937596-56-0 C₁₅H₁₄F₃NO₂ 297.27 - Trifluoromethyl (-CF₃) at position 5 on aniline ring Enhanced lipophilicity and metabolic stability due to -CF₃ .
4-(5-Chloro-2-methoxy-phenoxy)-aniline 860585-65-5 C₁₃H₁₂ClNO₂ 249.70 - Chlorine (-Cl) at position 5 on phenoxy ring Increased electronegativity; potential for altered reactivity in cross-coupling .
4-(3-Methoxy-4-methylphenoxy)aniline 1311137-85-5 C₁₄H₁₅NO₂ 229.27 - Methoxy (-OCH₃) at position 3 and methyl (-CH₃) at position 4 on phenoxy ring Altered steric profile due to substituent positions .
3-Methyl-4-(2-methylphenoxy)aniline 860573-00-8 C₁₄H₁₅NO 213.28 - Methyl (-CH₃) on aniline ring (position 3) and 2-methylphenoxy group Increased steric hindrance; potential solubility differences .
4-Methoxy-2-methylaniline (m-cresidine) 102-50-1 C₈H₁₁NO 137.18 - Methoxy (-OCH₃) at position 4 and methyl (-CH₃) at position 2 on aniline ring Simpler structure lacking phenoxy bridge; baseline for comparative studies .

Physicochemical and Electronic Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The trifluoromethyl (-CF₃) group in CAS 937596-56-0 withdraws electrons, reducing electron density on the aniline ring and enhancing resistance to oxidation .
    • Methoxy (-OCH₃) and methyl (-CH₃) groups in the target compound donate electrons, increasing nucleophilicity at the amine group .
  • Bulky groups like 2-methylphenoxy in CAS 860573-00-8 may reduce solubility in polar solvents .

Key Research Findings

  • Biological Relevance :
    • Trifluoromethyl-substituted analogs (e.g., CAS 937596-56-0) are prioritized in drug discovery for improved pharmacokinetics .
    • Chlorinated derivatives (e.g., CAS 860585-65-5) may exhibit antimicrobial properties due to halogen electronegativity .
  • Material Science Applications :
    • Methoxy and methyl groups enhance thermal stability, making these compounds candidates for polymer additives .

Biological Activity

2-(2-Methoxy-4-methylphenoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound, also known as 5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline in some studies, features a unique combination of functional groups that contribute to its biological reactivity. Its molecular formula is C14H15NO2C_{14}H_{15}NO_2, and it possesses both methoxy and methylphenoxy groups which enhance its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes crucial for cellular processes. For instance, it affects the activity of dihydroorotase and DNA gyrase, which are essential for nucleotide synthesis and DNA replication, respectively.
  • Protein-Ligand Interactions : It binds to active sites on proteins, leading to conformational changes that alter their function. This interaction is critical in modulating pathways associated with cancer cell proliferation and apoptosis.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Properties : The compound exhibits notable antibacterial activity by disrupting bacterial DNA replication through enzyme inhibition. This makes it a candidate for further development as an antimicrobial agent.
  • Anticancer Activity : Studies have reported that derivatives of this compound show promising antiproliferative effects against various cancer cell lines. For example, it has demonstrated significant inhibition rates against breast cancer (T-47D) and melanoma (SK-MEL-5) cell lines .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell Line% InhibitionReference
T-47D (Breast)90.47%
SK-MEL-5 (Melanoma)84.32%
MDA-MB-468 (Breast)84.83%

Table 2: Enzyme Inhibition Studies

Enzyme TargetMode of ActionReference
DihydroorotaseInhibition of pyrimidine synthesis
DNA GyraseDisruption of DNA replication

Case Studies

  • Anticancer Research : A study evaluated the effects of this compound on various cancer cell lines, reporting high potency against T-47D and SK-MEL-5 cells with IC50 values significantly lower than standard chemotherapeutics .
  • Enzyme Interaction Studies : Research focused on the binding affinity of this compound to dihydroorotase showed that it competes effectively with natural substrates, indicating its potential as a lead compound for drug development targeting metabolic pathways in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.